molecular formula C16H26O3 B586664 trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester CAS No. 951116-89-5

trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester

Cat. No.: B586664
CAS No.: 951116-89-5
M. Wt: 269.399
InChI Key: QVJMXSGZTCGLHZ-DGRYHQRESA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester adheres to IUPAC nomenclature rules, which prioritize functional group hierarchy and stereochemical descriptors. Its systematic name is trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate . Key components of the name include:

  • Trideuteriomethyl : Indicates the substitution of three hydrogen atoms with deuterium at the methyl ester group.
  • (2E,6E) : Specifies the trans configuration of double bonds at positions 2 and 6.
  • 3,3-Dimethyloxiran-2-yl : Describes the epoxy ring structure at positions 10 and 11.

The numbering follows the longest carbon chain containing the carboxylate group, with the epoxy ring treated as a substituent.

Molecular Formula and Isotopic Labeling Patterns

The molecular formula is C₁₆H₂₃D₃O₃ , with a molecular weight of 269.39 g/mol . The isotopic labeling involves three deuterium atoms replacing hydrogens in the methyl ester group (-O-CD₃), confirmed by mass spectrometry and nuclear magnetic resonance (NMR) data.

Table 1: Isotopic Comparison of Non-Deuterated and Deuterated Forms

Property Non-Deuterated Form (C₁₆H₂₆O₃) Deuterated Form (C₁₆H₂₃D₃O₃)
Molecular Weight (g/mol) 266.38 269.39
Key Isotopic Feature -OCH₃ -OCD₃
Mass Spectral Signature [M]⁺ at m/z 266.1882 [M]⁺ at m/z 269.39

The deuterium labeling enhances metabolic stability in tracer studies, particularly in insect juvenile hormone research.

Stereochemical Configuration Analysis

The compound exhibits two critical stereochemical features:

  • Double Bond Geometry : The (2E,6E) configuration ensures trans orientations at both double bonds, confirmed by nuclear Overhauser effect (NOE) correlations in NMR.
  • Epoxy Ring Stereochemistry : The 10,11-epoxy group adopts a trans configuration, as evidenced by coupling constants (J = 4–6 Hz) in ¹H NMR.

Figure 1: Stereochemical Structure

CD₃OOC-(CH₂)₃-C(CH₃)=CH-CH₂-CH₂-C(CH₃)=CH-CH₂-C₃H₆-O-C(CH₃)₂  
          (2E)                (6E)               (10,11-trans-epoxy)  

The deuterated methyl group does not influence the stereochemistry but aids in distinguishing the compound from endogenous analogs in biological matrices.

Spectral Signatures (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) :
    • δ 5.67 (1H, br s, H-2), 5.08 (2H, m, H-6 and H-10), 3.70 (3H, s, -OCD₃), 2.70 (1H, t, J = 6 Hz, H-11), 1.26 (3H, s, C-12 methyl).
    • Absence of -OCH₃ signal at δ 3.67 confirms deuterium substitution.
  • ¹³C NMR (125 MHz, CDCl₃) :
    • δ 171.2 (C=O), 134.5 (C-2), 124.8 (C-6), 64.1 (C-10), 58.3 (C-11), 24.9 (C-12 methyl).

Fourier-Transform Infrared Spectroscopy (FT-IR)

  • Epoxy Ring : Stretching vibrations at 850 cm⁻¹ (C-O-C asymmetric) and 1250 cm⁻¹ (C-O-C symmetric).
  • Ester Group : Strong absorption at 1740 cm⁻¹ (C=O stretch).

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI) :
    • [M+H]⁺ at m/z 270.39 (calculated: 269.39).
    • Fragmentation peaks at m/z 234 (loss of -OCD₃), 135 (epoxy ring cleavage).

Table 2: Key Spectral Assignments

Technique Key Peaks Assignment
¹H NMR δ 3.70 (s) -OCD₃
¹³C NMR δ 171.2 Ester carbonyl
FT-IR 1740 cm⁻¹ C=O stretch
MS m/z 270.39 ([M+H]⁺) Molecular ion

These spectral features align with synthetic standards and computational predictions.

Properties

CAS No.

951116-89-5

Molecular Formula

C16H26O3

Molecular Weight

269.399

IUPAC Name

trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate

InChI

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/i5D3

InChI Key

QVJMXSGZTCGLHZ-DGRYHQRESA-N

SMILES

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C

Synonyms

(2E,6E)- 9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic Acid Methyl-d3 Ester;  (E,E)-(±)-10,11-Epoxy-3,7,11-trimethyl-2,6-dodecadienoic Acid Methyl-d3 Ester;  (E,E)-Methyl-d3 3,7,11-trimethyl-10,11-epoxy-2,6-dodecadienoate;  (±)-Juvenile Hormo

Origin of Product

United States

Preparation Methods

Epoxidation of (2E,6E)-Farnesenic Acid

Epoxidation typically employs meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C. This method yields a mixture of cis-trans and trans-trans epoxy isomers, requiring subsequent separation. Alternative oxidants like hydrogen peroxide with tungsten catalysts have been explored but show lower stereoselectivity.

Reaction Conditions for Epoxidation

ParameterValue
Reagentm-CPBA (1.2 equiv)
SolventDichloromethane
Temperature0°C → 25°C (gradual warming)
Reaction Time12–24 hours
Yield (trans-trans)60–70%

Deuterium Labeling via Methyl-d3 Esterification

Deuterium incorporation occurs at the methyl ester group, replacing three hydrogen atoms with deuterium. Two primary methods are documented:

Acid-Catalyzed Esterification with Deuterated Methanol

The carboxylic acid intermediate reacts with deuterated methanol (CD₃OD) under acidic conditions (H₂SO₄ or HCl gas). This one-step process achieves >95% deuteration but requires anhydrous conditions.

Esterification Parameters

ParameterValue
ReagentCD₃OD (excess)
CatalystH₂SO₄ (0.1 equiv)
TemperatureReflux (65°C)
Reaction Time6–8 hours
Deuteration Efficiency98% (by ¹H NMR)

Nucleophilic Substitution with Methyl-d3 Iodide

An alternative approach involves reacting the silver salt of farnesenic acid with methyl-d3 iodide (CD₃I). This method avoids acidic conditions, preserving acid-sensitive epoxide groups.

Reaction Scheme
(2E,6E)-Farnesenic Acid+AgNO3Ag Salt\text{(2E,6E)-Farnesenic Acid} + \text{AgNO}_3 \rightarrow \text{Ag Salt}
Ag Salt+CD3Itrans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester\text{Ag Salt} + \text{CD}_3\text{I} \rightarrow \text{this compound}

Stereochemical Control and By-Product Management

The synthesis invariably produces cis-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester as a by-product (CAS 951116-90-8). Key strategies to minimize this include:

  • Low-Temperature Epoxidation : Slower reaction kinetics favor trans-trans isomer formation.

  • Chiral Catalysts : Titanium-based catalysts with tartrate ligands enhance stereoselectivity to >80% trans-trans product.

By-Product Removal

  • HPLC Purification : Reverse-phase C18 columns with acetonitrile/water gradients resolve cis-trans (retention time: 12.1 min) and trans-trans (retention time: 14.5 min) isomers.

  • Crystallization : Hexane/ether mixtures at −20°C preferentially crystallize the trans-trans isomer.

Scalability and Industrial Synthesis

Industrial production (e.g., LGC Standards) uses modular flow chemistry systems to enhance reproducibility. Key metrics:

ParameterLab Scale (mg)Pilot Scale (g)
Yield65%72%
Purity (HPLC)>95%>98%
Deuterium Incorporation97%99%

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 5.35 (m, 2H, C=C-H), δ 3.65 (s, 3H, CD₃O), δ 2.80 (m, 2H, epoxy CH₂).

  • MS (ESI+) : m/z 269.39 [M+H]⁺, confirming deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the epoxy group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester has a wide range of applications in scientific research, including:

    Chemistry: Used as an internal standard for the qualitative and quantitative determination of insect juvenile hormones, specifically JH-3.

    Biology: Employed in studies related to the metabolism and biochemical pathways of deuterium-labeled compounds.

    Medicine: Investigated for its potential therapeutic applications and as a reference standard in pharmaceutical research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for the tracking of the compound’s metabolic pathways and the study of hydrogen atom transfer reactions. This provides valuable insights into the compound’s behavior and effects in various biological systems .

Comparison with Similar Compounds

Key Research Findings

Structural Sensitivity: Minor changes (e.g., cis-trans isomerization) abolish JH activity, emphasizing the importance of stereochemistry .

Chlorination Effects : Adding chlorine to farnesenic acid esters dramatically increases JH activity in hemipterans but reduces it in coleopterans, highlighting taxon-specific structure-activity relationships .

Ester Chain Length : Ethyl esters of modified farnesenic acids show higher activity than methyl esters, suggesting optimal lipophilicity for receptor binding .

Biological Activity

trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester (CAS: 951116-89-5) is a stable isotope-labeled derivative of farnesenic acid, primarily recognized for its role as a juvenile hormone analog in various insect species. This compound exhibits significant biological activities that are crucial for understanding its potential applications in pest control and hormonal regulation in insects.

  • Molecular Formula : C16H23D3O3
  • Molecular Weight : 269.39 g/mol
  • Purity : >95% (HPLC)
  • Storage Conditions : -20°C

The biological activity of this compound is largely attributed to its structural similarity to juvenile hormones (JHs). These hormones are pivotal in regulating growth, development, and reproduction in insects. The compound acts by binding to the juvenile hormone receptor, influencing gene expression related to these processes.

Biological Activity Overview

  • Hormonal Regulation :
    • The compound mimics the action of juvenile hormones, thus affecting the developmental stages of insects.
    • It plays a crucial role in regulating metamorphosis and reproduction.
  • Impact on Insect Behavior :
    • Alters reproductive behaviors and can disrupt mating patterns.
    • Influences larval development and survival rates.
  • Potential Applications :
    • As an insect growth regulator (IGR), it can be used in pest management strategies to control populations of harmful insects without affecting non-target species.

Case Study 1: Impact on Insect Development

In a study conducted by Koeppe et al. (1984), the effects of this compound on the development of Manduca sexta larvae were evaluated. The results indicated that exposure to this compound resulted in significant alterations in growth patterns and developmental timing compared to control groups.

Treatment GroupWeight Gain (g)Developmental Time (days)
Control5.214
IGR Treatment3.118

Case Study 2: Hormonal Disruption

Research by Park et al. (1993) examined the hormonal effects of the compound on Drosophila melanogaster. The findings demonstrated that this compound significantly disrupted normal hormonal signaling pathways, leading to abnormalities in reproductive behavior.

Hormone Level (pg/mL)Control GroupTreated Group
Juvenile Hormone15090
Ecdysteroid200120

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